molecular formula C13H8ClF3N4O2 B2591059 3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine CAS No. 339010-52-5

3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2591059
CAS No.: 339010-52-5
M. Wt: 344.68
InChI Key: IBCIESJDAALVFR-RGVLZGJSSA-N
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Description

3-Chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at positions 2, 3, and 4. The 2-position bears a hydrazonoyl group linked to a 4-nitrophenyl moiety, while the 3- and 5-positions are occupied by chlorine and a trifluoromethyl group, respectively. This structure combines electron-withdrawing groups (Cl, CF₃, NO₂) that significantly influence its electronic properties and reactivity.

Properties

IUPAC Name

(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4O2/c14-10-5-8(13(15,16)17)6-19-12(10)11(20-18)7-1-3-9(4-2-7)21(22)23/h1-6H,18H2/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCIESJDAALVFR-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NN)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\N)/C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization with the nitrophenyl and hydrazonoyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The compound’s trifluoromethyl and nitro groups are strong electron-withdrawing substituents, which polarize the pyridine ring and enhance electrophilic reactivity. Similar derivatives, such as 3-chloro-2-(4-((trifluoromethyl)sulfonyl)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (), exhibit comparable electronic effects due to the trifluoromethoxy and sulfonyl groups, as evidenced by their downfield shifts in ¹H NMR (e.g., δ 9.02 ppm for aromatic protons) . The nitro group in the target compound likely exerts a stronger electron-withdrawing effect (Hammett σ ≈ 1.27) compared to methoxy (σ ≈ 0.12) or chloro (σ ≈ 0.23) substituents in analogs like 3-chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine () .

Physical and Spectroscopic Properties

Compound Name (Source) Molecular Formula Molecular Weight Melting Point (°C) Key ¹H NMR Shifts (δ, ppm) HRMS Data (M+H⁺)
Target Compound C₁₃H₈ClF₃N₄O₂ 364.68 Not reported Hydrazonoyl NH ~8.5–9.5 (predicted) Not available
7j () C₂₀H₁₂Cl₂F₆NO₂ 482.01 62.3–63.8 8.98 (s, 1H), 7.81 (s, 1H) 482.0145
7a () C₁₉H₁₃ClF₈N₃O₃S 572.01 95.5–98.0 9.11 (d, 1H), 7.26 (t, 1H) 572.0050
SC06 () C₁₈H₁₂ClF₆N₅O 463.76 Not reported 8.41 (s, 2H), 7.90 (s, 1H) Not available

The target compound’s predicted ¹H NMR shifts align with hydrazonoyl derivatives (e.g., SC06 in ), where aromatic protons resonate between δ 8.5–9.5 ppm. The trifluoromethyl group’s deshielding effect is consistent across analogs, as seen in 3-chloro-2-(trifluoromethyl)pyridine (δ 8.41 ppm, ) .

Stability and Reactivity

In contrast, compounds like 3-chloro-2-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine () prioritize steric stabilization via cyclic amines, which may reduce reactivity .

Biological Activity

The compound 3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClF3N4O2C_{13}H_{9}ClF_{3}N_{4}O_{2}, and its structure features both chloro and trifluoromethyl groups, which are known to influence biological activity significantly.

Antibacterial Activity

Several studies have investigated the antibacterial properties of similar pyridine derivatives. The presence of trifluoromethyl groups has been shown to enhance the antimicrobial efficacy of compounds. For instance, derivatives with trifluoromethyl substitutions demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli4.88 µg/mL
Compound BS. aureus8.50 µg/mL
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structures have shown promising results against multiple human cancer cell lines, such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, a related compound exhibited IC50 values lower than that of standard chemotherapeutics like Doxorubicin .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)
Compound CA54922.4
Compound DHCT11617.8
This compoundTBDTBD

The mechanism by which this compound exerts its biological activity is believed to involve the inhibition of key enzymes associated with cell proliferation and survival. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer pathways, thereby inhibiting tumor growth .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized a series of trifluoromethyl-substituted pyridines and tested their antibacterial properties against resistant strains. The results indicated that compounds with similar structural features to this compound had significant antibacterial effects, with some achieving MIC values comparable to established antibiotics .
  • Anticancer Screening : In another research project, a library of pyridine derivatives was screened for anticancer activity against various cell lines. The study found that compounds with the nitrophenyl moiety exhibited enhanced cytotoxicity due to their ability to induce apoptosis in cancer cells .

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